1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClNO₃ and a CAS number of 1158698-78-2. This compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety at one position and a carboxylic acid group at another. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and stability for various applications in research and industry .
1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride, a molecule with a unique structure combining a piperidine and a tetrahydropyran ring, has emerged in scientific research for its potential effects on the Central Nervous System (CNS) []. Studies suggest it may interact with neurotransmitter systems, influencing functions like memory, cognition, and movement []. However, further investigations are needed to elucidate its specific mechanisms of action within the CNS.
Research is underway to explore the potential anticonvulsant properties of 1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride. Studies have indicated that the molecule might influence neuronal excitability, a factor implicated in seizure development []. These findings warrant further research to determine its efficacy and safety profile in epilepsy treatment.
Scientific exploration surrounding 1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride is ongoing. Researchers are investigating its potential applications in other areas such as:
While specific biological data on 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is limited, compounds containing piperidine and tetrahydropyran structures are often investigated for their potential pharmacological properties. They may exhibit activities such as:
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves several steps:
1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is primarily used in:
Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its potential therapeutic effects and side effects. Key areas include:
Several compounds share structural similarities with 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid | 542-46-1 | 0.85 |
| 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | 0.85 |
| Tetrahydropyran-4-carboxylic acid | 5337-03-1 | 0.78 |
| Tetrahydropyranyl-4-acetic acid | 85064-61-5 | 0.77 |
| Tetrahydropyran-4-carbaldehyde | 50675-18-8 | 0.91 |
The uniqueness of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride lies in its specific combination of the tetrahydro-pyran ring and piperidine structure, along with the carboxylic acid functionality, which may impart distinct biological activities not observed in similar compounds. This structural diversity could lead to unique pharmacological profiles that warrant further investigation .